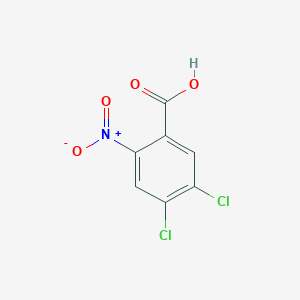

4,5-Dichloro-2-nitrobenzoic acid

Description

Contextualization within Halogenated Nitroaromatic Carboxylic Acids Research

Halogenated nitroaromatic carboxylic acids are a class of compounds extensively studied for their utility as building blocks in medicinal chemistry and materials science. The presence of electron-withdrawing groups like halogens and a nitro group, combined with the acidic carboxylic acid moiety, makes these compounds versatile precursors.

Research in this area often focuses on the synthesis of derivatives with potential biological activity. For instance, the nitro group in compounds like 4,5-dichloro-2-nitrobenzoic acid can be reduced to an amino group, which is a key step in the synthesis of various biologically active molecules. This transformation opens pathways to a wide array of derivatives, including amides and esters, which are explored for their therapeutic potential.

The interplay of the different substituents on the aromatic ring governs the chemical reactivity and physical properties of these acids. The positions of the chlorine atoms and the nitro group relative to the carboxylic acid are crucial in determining the molecule's acidity, solubility, and reactivity in subsequent chemical transformations.

Historical Perspective on Aromatic Electrophilic Substitution in Dichloro-nitrobenzoic Systems

The synthesis of substituted benzoic acids, including dichloro-nitrobenzoic systems, is deeply rooted in the principles of electrophilic aromatic substitution (SEAr). wikipedia.org This class of reactions, where an electrophile replaces an atom (typically hydrogen) on an aromatic ring, has been a cornerstone of organic chemistry for over a century. wikipedia.org Key examples of SEAr reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com

The development of these synthetic methods has been an empirical process, with chemists refining reaction conditions to achieve desired isomers in high yields. Early research laid the groundwork for understanding the complex interplay of electronic and steric effects that govern the outcomes of electrophilic aromatic substitution reactions on highly substituted benzene (B151609) rings.

Current Research Landscape and Emerging Academic Interest

Current research involving this compound and related compounds is diverse. In medicinal chemistry, it serves as a precursor for the synthesis of novel heterocyclic compounds with potential pharmacological activities. The reduction of the nitro group to an amine, followed by cyclization reactions, is a common strategy to build complex molecular scaffolds.

In the field of materials science, halogenated nitroaromatic compounds are explored for their potential use in the synthesis of polymers and other advanced materials. The reactivity of the chloro and nitro groups allows for post-polymerization modification, enabling the fine-tuning of material properties.

Furthermore, there is academic interest in the fundamental chemical properties of these molecules. Studies may focus on the detailed mechanistic pathways of their reactions, their spectroscopic characterization, and their interactions with other molecules. The unique electronic and structural features of this compound make it a subject of interest for understanding structure-activity relationships and for developing new synthetic methodologies.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2011-09-8 |

| Molecular Formula | C₇H₃Cl₂NO₄ |

| Molecular Weight | 236.01 g/mol |

| Melting Point | 224-226 °C |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Observed Features |

| ¹H NMR | Aromatic proton signals are deshielded due to electron-withdrawing effects of nitro and chloro groups, typically appearing in the 7.5-8.5 ppm range. |

| ¹³C NMR | Carboxyl carbon resonates around 165-175 ppm, while the carbon bearing the nitro group is significantly deshielded, appearing at approximately 145-150 ppm. |

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHYJVCHLDIPIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342657 | |

| Record name | 4,5-Dichloro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2011-09-8 | |

| Record name | 4,5-Dichloro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5 Dichloro 2 Nitrobenzoic Acid

Established Synthetic Pathways for Substituted Nitrobenzoic Acid Derivatives

The synthesis of substituted nitrobenzoic acids like 4,5-dichloro-2-nitrobenzoic acid is a multistep process that requires careful control of reaction conditions to achieve the desired isomer. A plausible synthetic route involves the chlorination of a benzene (B151609) precursor at the 4 and 5 positions, followed by a position-selective nitration at the 2-position using a mixed acid, and finally, the carboxylation of a suitable functional group to yield the benzoic acid.

Nitration Strategies for Halogenated Benzoic Acid Precursors

A common and effective method for synthesizing nitroaromatic compounds is through electrophilic aromatic nitration. researchgate.net This is particularly relevant for the synthesis of this compound, where a dichlorinated benzoic acid precursor is subjected to nitration.

Mixed acid, a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), is the conventional reagent for nitrating aromatic compounds. wikipedia.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. google.comfrontiersin.org

The optimization of mixed acid nitration protocols is crucial for achieving high yields and purity. Key parameters that are often adjusted include the ratio of sulfuric acid to nitric acid, the reaction temperature, and the concentration of the acids. For instance, in the nitration of 2,5-dichlorobenzoic acid, a process that shares similarities with the synthesis of the target compound, dissolving the acid in 95-98% sulfuric acid and then adding a mixed acid of 33% nitric acid and 67% sulfuric acid is a common practice. google.com To overcome solubility issues and reduce the required amount of sulfuric acid, oleum (B3057394) (sulfuric acid containing free sulfur trioxide, SO₃) can be incorporated into the mixed acid. google.comgoogle.com This not only maintains a high acid concentration by reacting with the water produced during the reaction but can also lead to less heat evolution during the nitration process. google.com

The temperature of the reaction is a critical factor. For many nitration reactions of benzoic acid derivatives, maintaining a low temperature, often at or below 0°C, is essential to minimize the formation of unwanted side products, such as the ortho-isomer. truman.edutruman.edu

| Parameter | Condition | Rationale |

| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) | Generates the nitronium ion (NO₂⁺) for electrophilic attack. google.comfrontiersin.org |

| Acid Ratio | Optimized for substrate | Affects reaction rate and product solubility. google.com |

| Use of Oleum | Optional | Reduces the total volume of sulfuric acid needed and manages water by-product. google.comgoogle.com |

| Temperature | Typically low (e.g., 0°C) | Controls regioselectivity and minimizes side reactions. truman.edutruman.edu |

| Reaction Time | Varies | Monitored to ensure completion of the reaction. |

| Work-up | Quenching on ice-water | Precipitates the solid product for isolation. truman.educhemicalbook.com |

The directing effects of the substituents already present on the aromatic ring play a paramount role in determining the position of the incoming nitro group. In the case of synthesizing this compound from 3,4-dichlorobenzoic acid, the existing chloro and carboxyl groups dictate the regioselectivity of the nitration.

The carboxyl group (-COOH) is a deactivating and meta-directing group. quora.comquora.com Conversely, halogens like chlorine are also deactivating but are ortho, para-directing. vedantu.comquora.com This is due to the interplay of the electron-withdrawing inductive effect and the electron-donating resonance effect of the chlorine's lone pairs. vedantu.com

When both types of groups are present, their combined influence determines the final substitution pattern. In the nitration of halogenated benzenoids, the nitro group often enters a position ortho to the halogen. researchgate.net This regioselective ortho-nitration can be achieved under mild temperature conditions using mixed acids. researchgate.net For a precursor like 3,4-dichlorobenzoic acid, the positions ortho to the chlorine atoms are 2 and 5, and the position meta to the carboxylic acid is position 5. The activating effect of the chlorine atoms at the ortho positions, combined with the deactivating nature of the carboxyl group, directs the nitro group to the 2-position.

Studies on the nitration of various halogenated aromatic compounds have consistently shown a preference for nitration ortho to the halogen substituent. researchgate.net This has been observed even in cases with significant steric hindrance. researchgate.net

Halogenation Approaches to Nitrobenzoic Acid Precursors

An alternative synthetic strategy involves introducing the chloro substituents onto a nitrobenzoic acid precursor. This requires careful consideration of the directing effects of the nitro and carboxyl groups.

The direct chlorination of aromatic rings is typically achieved using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). jove.com The catalyst polarizes the Cl-Cl bond, creating a more electrophilic chlorine species that can attack the aromatic ring. jove.com

For a substrate like 2-nitrobenzoic acid, both the nitro and carboxyl groups are deactivating and meta-directing. youtube.com Therefore, direct chlorination would be expected to introduce chlorine atoms at the positions meta to both groups, which would be the 4 and 6 positions, not the desired 4 and 5 positions. This makes direct chlorination of 2-nitrobenzoic acid an unlikely route to this compound.

To achieve specific chlorination patterns that are not favored by the inherent directing effects of the substituents, directed halogenation techniques can be employed. However, for the synthesis of this compound, the more straightforward and commonly employed strategy is the nitration of a pre-existing dichlorinated benzoic acid.

Functional Group Interconversions on Aromatic Ring Systems

The synthesis of substituted nitrobenzoic acids often relies on the careful interconversion of functional groups on the benzene ring. The directing effects of existing substituents play a crucial role in determining the position of incoming groups. For instance, the synthesis of related compounds like 4-chloro-2-nitrobenzoic acid can be achieved through various pathways starting from different precursors. One approach involves the nitration of a chlorinated precursor, while another might involve chlorination of a nitrated compound. The order of these reactions is critical to ensure the correct regiochemistry.

In the context of this compound, the two chlorine atoms are ortho and para to each other, and the nitro group is ortho to one chlorine and meta to the other. The carboxylic acid group is ortho to the nitro group. Achieving this specific arrangement requires a multi-step synthesis where functional groups are introduced in a controlled manner. For example, starting with 3,4-dichloroaniline, acylation can protect the amino group, followed by nitration and subsequent hydrolysis of the acetyl group to yield 4,5-dichloro-2-nitroaniline (B146558). google.com This intermediate can then potentially be converted to the desired carboxylic acid through a Sandmeyer-type reaction or other functional group transformations.

Specific Synthetic Routes to this compound

The preparation of this compound typically begins with more readily available aromatic compounds. A common strategy involves the nitration of a dichlorinated aromatic precursor. For instance, the nitration of 3,4-dichloroacetanilide with a mixture of nitric acid and sulfuric acid can yield 2-nitro-4,5-dichloroacetanilide. google.com This intermediate can then be further transformed into the target molecule.

A plausible synthetic route could start from p-dichlorobenzene. Nitration of p-dichlorobenzene can produce 2,5-dichloronitrobenzene. google.com This intermediate, however, has a different substitution pattern than what is required for this compound. A more direct precursor would be 1,2-dichloro-4-nitrobenzene, which can be synthesized from 3,4-dichloroaniline.

A general pathway could involve the following transformations:

Chlorination: Introduction of chlorine atoms at the desired positions on a benzene derivative.

Nitration: Introduction of the nitro group at the specific position, guided by the existing substituents.

Carboxylation: Conversion of a suitable functional group (e.g., a methyl group or a nitrile) into a carboxylic acid.

While direct photochlorination of a specific precursor for this compound is not explicitly detailed in the provided context, photochlorination is a known method for introducing chlorine atoms onto aromatic rings. This process often involves the use of chlorine gas and UV light. However, controlling the regioselectivity of photochlorination on a substituted benzene ring can be challenging and may lead to a mixture of isomers. For the synthesis of related compounds, such as 2-chloro-4-fluoro-5-nitrobenzoic acid, the starting material 2-chloro-4-fluorotrichlorotoluene is synthesized via the photochlorination of the corresponding toluene (B28343) derivative. google.com

Hydrolysis and oxidation are key reactions in the final steps of synthesizing substituted benzoic acids. For example, if the synthesis proceeds through a nitrile intermediate, such as 4,5-dichloro-2-nitrobenzonitrile, hydrolysis under acidic or basic conditions would convert the nitrile group (-CN) into a carboxylic acid group (-COOH). quora.com

Alternatively, if the synthesis starts from a toluene derivative, such as 3,4-dichlorotoluene, a typical route would involve nitration to introduce the nitro group, followed by oxidation of the methyl group (-CH3) to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO4) or chromic acid.

A documented synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid involves the hydrolysis of 2-chloro-4-fluoro-5-nitrotrichloromethylbenzene. google.com This highlights the industrial relevance of hydrolysis in converting trichloromethyl groups to carboxylic acids.

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. This involves careful control of parameters such as temperature, reaction time, and the choice of reagents and solvents. For instance, in the nitration of 3,4-dichloroacetanilide, mixing the substrate with sulfuric acid at a controlled temperature before the addition of the nitrating agent is a key step to ensure a high-yield reaction. google.com The workup procedure, including pouring the reaction mixture over ice and washing the product to remove residual acid, is also critical for obtaining a pure product. google.com

The table below summarizes the optimization of a related nitration reaction.

| Experiment | Substrate | Reagents | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | 3,4-dichloroacetanilide | Nitric acid, Sulfuric acid, Oleum | 0-15 | 95.23 | 97.83 |

Table 1: Process Optimization Data for the Nitration of 3,4-dichloroacetanilide google.com

Catalysis plays a significant role in modern organic synthesis, offering pathways to improved efficiency and selectivity. In the context of synthesizing precursors for this compound, phase transfer catalysts have been employed to enhance the rate of nitration reactions. For example, the synthesis of 2,5-dichloronitrobenzene from p-dichlorobenzene can be accelerated by using a phase transfer catalyst like dodecyltrimethylammonium (B156365) chloride, which facilitates the reaction between the organic substrate and the aqueous nitrating mixture. google.com

The use of solid acid catalysts is another approach to "green" nitration methods, although their activity can be low for deactivated aromatic rings. google.comgoogle.com For the reduction of nitro groups, a step often required in the synthesis of related amino compounds, various metal-based catalysts are used. For example, the reduction of nitrophenols can be catalyzed by nanoparticles of copper, silver, and gold. nih.gov Similarly, palladium on carbon (Pd/C) is a common catalyst for the hydrogenation of nitro groups. google.com

Multi-step Organic Transformations from Common Aromatic Substrates

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for industrial chemicals. jocpr.com The goal is to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. acs.org For the synthesis of this compound, this translates to a focus on solvent selection, minimization of by-products, and maximizing atom economy.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses often utilize volatile and hazardous organic solvents. Green chemistry encourages the use of safer, more environmentally friendly alternatives such as water, supercritical fluids, or solvent-free reaction conditions. researchgate.net For instance, a method for synthesizing a related compound, 2-chloro-4-fluoro-5-nitrobenzoic acid, utilizes a mixed solvent system of concentrated sulfuric acid and dichloromethane, dichloroethane, or chloroform (B151607) during the nitration step. google.com While effective, these chlorinated solvents pose environmental and health risks. Research into greener alternatives is ongoing.

Another approach to minimize by-products is through the careful control of reaction conditions. For instance, in the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid, carrying out the nitration at a low temperature can help to inhibit the formation of isomers. google.com

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.org It is a key metric in green chemistry, as a higher atom economy signifies less waste generation. jocpr.com The ideal reaction would have a 100% atom economy, where all the atoms of the reactants are incorporated into the final product. rsc.org

To analyze the atom economy of a potential synthesis for this compound, let's consider a hypothetical multi-step synthesis starting from 1,2-dichloro-4-nitrobenzene.

Hypothetical Synthetic Route and Atom Economy Calculation:

A plausible, though not necessarily practiced, route could involve the following steps:

Friedel-Crafts Acylation: Reaction of 1,2-dichloro-4-nitrobenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce an acetyl group.

Oxidation: Oxidation of the acetyl group to a carboxylic acid using a strong oxidizing agent (e.g., potassium permanganate).

Table 1: Reactants and Products for Hypothetical Synthesis

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Desired Intermediate/Product | By-product(s) |

| 1. Acylation | 1,2-dichloro-4-nitrobenzene (C₆H₃Cl₂NO₂) | Acetyl chloride (C₂H₃ClO) | AlCl₃ | 1-(4,5-dichloro-2-nitrophenyl)ethan-1-one (C₈H₅Cl₂NO₃) | HCl |

| 2. Oxidation | 1-(4,5-dichloro-2-nitrophenyl)ethan-1-one (C₈H₅Cl₂NO₃) | Potassium permanganate (KMnO₄) | - | This compound (C₇H₃Cl₂NO₄) | MnO₂, KOH, H₂O |

To calculate the theoretical atom economy, we use the formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Let's analyze the atom economy of the second step (oxidation) as an example. The balanced equation for the oxidation of an acetophenone (B1666503) derivative to a benzoic acid with KMnO₄ is complex and generates significant by-products. This highlights a key area for improvement from a green chemistry perspective. Substitution and elimination reactions tend to have lower atom economies compared to addition and rearrangement reactions. acs.org

A more atom-economical approach would be to explore catalytic methods. For instance, catalytic oxidation using molecular oxygen as the oxidant would be a much greener alternative to stoichiometric oxidizing agents like KMnO₄, as the main by-product would be water. rsc.org While specific catalytic oxidations for this exact transformation are not readily found in the provided search results, the principle of seeking catalytic routes over stoichiometric ones is a cornerstone of green chemistry. rsc.org

Chemical Reactivity and Derivatization of 4,5 Dichloro 2 Nitrobenzoic Acid

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of various derivatives.

Esterification Reactions for Carboxylate Derivatives

Esterification of nitrobenzoic acids can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. google.com For instance, the reaction of a nitrobenzoic acid with glycerol (B35011), using an acid catalyst soluble in the reaction mixture and an entraining liquid with a boiling point above 100°C, produces glycerol esters of the nitrobenzoic acid. google.com This process involves heating the mixture to at least 100°C to facilitate the removal of water via azeotropic distillation, which drives the reaction towards the formation of the ester. google.com Common catalysts for this type of reaction include sulfuric acid and toluene (B28343) sulfonic acid, while toluene or chlorobenzene (B131634) can serve as the entraining liquid. google.com

A general method for esterification involves the direct reaction of the carboxylic acid with an alcohol under acidic conditions. This method is applicable to a wide range of carboxylic acids and alcohols.

Table 1: General Esterification Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| Carboxylic Acid | Alcohol | Acid (e.g., H₂SO₄) | Ester |

Formation of Acyl Halides and Anhydrides

The carboxylic acid functionality of 4,5-dichloro-2-nitrobenzoic acid can be converted into more reactive acyl halides, such as acyl chlorides. A common method for this transformation is the reaction with thionyl chloride (SOCl₂). orgsyn.orggoogle.com This reaction is often performed in the presence of a catalyst like pyridine. google.com For example, p-nitrobenzoic acid can be converted to p-nitrobenzoyl chloride by heating with an excess of thionyl chloride. orgsyn.org The excess thionyl chloride can be removed by distillation, followed by distillation of the product under reduced pressure. orgsyn.org Another reagent that can be used for this conversion is phosphorus pentachloride (PCl₅). orgsyn.org

The formation of acid anhydrides from carboxylic acids is another important derivatization. While specific examples for this compound are not detailed, the general principle involves the dehydration of two carboxylic acid molecules. More commonly, anhydrides are synthesized by reacting an acyl halide with a carboxylate salt.

Table 2: Synthesis of Acyl Chlorides

| Starting Material | Reagent | Product |

|---|---|---|

| p-Nitrobenzoic Acid | Thionyl Chloride (SOCl₂) | p-Nitrobenzoyl Chloride |

| p-Nitrobenzoic Acid | Phosphorus Pentachloride (PCl₅) | p-Nitrobenzoyl Chloride |

Amidation Reactions and Amide Synthesis

Amides can be synthesized from this compound through various methods. One common approach involves the reaction of the corresponding acyl chloride with an amine. youtube.com This is a type of nucleophilic acyl substitution. masterorganicchemistry.com Alternatively, direct condensation of the carboxylic acid with an amine can be achieved using a coupling reagent. nih.gov One such reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), which facilitates the formation of an intermediate active ester that then reacts with the amine. nih.gov

A nickel-based nanocatalyst has also been shown to be effective in the direct synthesis of amides from nitroarenes and esters, which suggests a potential route for the amidation of this compound derivatives. nih.gov

Table 3: Amide Synthesis Methods

| Starting Material | Reagent(s) | Product |

|---|---|---|

| Acyl Chloride | Amine | Amide |

| Carboxylic Acid, Amine | Coupling Reagent (e.g., DMT/NMM/TsO⁻) | Amide |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group, of benzoic acids can be challenging and often requires high temperatures. nih.gov However, the presence of certain substituents can facilitate this reaction. For instance, electron-deficient benzoic acids are more prone to decarboxylation. rsc.org A copper-catalyzed decarboxylative C-H arylation of benzoxazoles with 2-nitrobenzoic acids has been reported, indicating that the ortho-nitro group can facilitate decarboxylation. rsc.org In some cases, decarboxylation of unactivated benzoic acids at 400°C is slow, with only a few percent conversion in an hour. nist.gov However, the presence of an ortho-hydroxyl group significantly increases the rate of decarboxylation. nist.gov A recent method for the decarboxylative hydroxylation of benzoic acids to phenols operates at a much milder temperature of 35°C, utilizing a photoinduced ligand-to-metal charge transfer. nih.gov

Transformations of the Nitro Group

The nitro group is another key functional group that can be chemically transformed.

Reduction to Amino Derivatives

The reduction of the nitro group to an amino group is a common and important transformation. This can be achieved by reacting the nitrobenzoic acid with hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as Raney nickel, iron powder, or ferric oxyhydroxide. google.com The reaction is typically carried out in a solvent like methanol (B129727) or ethanol (B145695) at temperatures ranging from 40 to 110°C. google.com Prior to reduction, the nitrobenzoic acid is often neutralized with an inorganic base like sodium hydroxide (B78521) or potassium hydroxide to form the carboxylate salt. google.com This method has been shown to be effective for the preparation of aminobenzoic acids in high yield. google.com

Another approach involves catalytic hydrogenation. Rhodium(I) complexes have been used to selectively reduce the aromatic nitro group of 4-nitrobenzoic acid to 4-aminobenzoic acid under a carbon monoxide atmosphere. researchgate.net

Table 4: Reduction of Nitro Group

| Starting Material | Reagent(s) | Catalyst | Product |

|---|---|---|---|

| Nitrobenzoic Acid Salt | Hydrazine Hydrate | Raney-Ni, Iron powder, etc. | Aminobenzoic Acid |

| 4-Nitrobenzoic Acid | Carbon Monoxide | Rhodium(I) complexes | 4-Aminobenzoic Acid |

Selective Reduction Methodologies

The selective reduction of the nitro group in this compound to an amino group is a critical transformation that unlocks a wide array of synthetic possibilities, particularly in the construction of heterocyclic systems. This conversion yields 2-amino-4,5-dichlorobenzoic acid, an anthranilic acid derivative, which serves as a versatile intermediate. The primary challenge lies in reducing the nitro functionality without affecting the chlorine substituents or the carboxylic acid group.

Common methodologies for this selective transformation include catalytic hydrogenation. This process typically involves the use of catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The choice of catalyst, solvent, and reaction conditions (temperature, pressure) is crucial to ensure high selectivity and yield.

Another effective method is the use of metal-based reducing agents in acidic media. Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in acetic acid are frequently employed for the chemoselective reduction of aromatic nitro groups in the presence of halides. These methods are advantageous as they are often tolerant of other functional groups and can be performed under relatively mild conditions.

The resulting 2-amino-4,5-dichlorobenzoic acid is a key precursor for building nitrogen-containing heterocycles, as the newly formed aniline (B41778) moiety can participate in a variety of cyclization reactions. nih.gov

Reactivity of Chlorine Substituents

The two chlorine atoms on the aromatic ring of this compound are not inert. Their reactivity is significantly influenced by the electronic effects of the nitro and carboxylic acid groups.

Nucleophilic Aromatic Substitution Reactions

The chlorine atoms at positions 4 and 5 are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the strong electron-withdrawing nature of the nitro group at the C2 position and, to a lesser extent, the carboxylic acid group. These groups activate the aromatic ring towards attack by nucleophiles by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comyoutube.comlibretexts.org

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the carbon atom bearing a chlorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (the Meisenheimer complex). The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the ortho-nitro group. youtube.comlibretexts.org

Elimination: The aromaticity is restored by the departure of the chloride ion, which acts as the leaving group, resulting in the substituted product.

A wide range of nucleophiles can be employed in these reactions, including alkoxides, phenoxides, thiophenolates, and amines, allowing for the introduction of diverse functionalities onto the benzoic acid core. The rate of reaction is generally faster with stronger electron-withdrawing groups positioned ortho and para to the leaving group. masterorganicchemistry.com

Directed Substitution Strategies for Chlorine Atoms

While both chlorine atoms are activated, their positions relative to the electron-withdrawing nitro group are not equivalent, allowing for directed or sequential substitution strategies. The chlorine atom at the C5 position is para to the C2-nitro group, whereas the chlorine at the C4 position is meta.

In SNAr reactions, activation is most effective when the electron-withdrawing group is positioned ortho or para to the site of nucleophilic attack. This is because the resonance structures of the Meisenheimer intermediate allow for the delocalization of the negative charge directly onto the activating group. masterorganicchemistry.comyoutube.com Therefore, the chlorine atom at the C5 position is significantly more activated and more susceptible to substitution than the chlorine at the C4 position.

This difference in reactivity enables selective mono-substitution at the C5 position by carefully controlling the reaction conditions (e.g., using a stoichiometric amount of the nucleophile at a lower temperature). Following the initial substitution, a second, different nucleophile can be introduced to replace the less reactive chlorine at the C4 position, often requiring more forcing conditions. This sequential approach is a powerful strategy for synthesizing asymmetrically substituted derivatives from a single building block. nih.gov

Heterocyclic Annulation and Scaffold Construction

This compound is a valuable building block for synthesizing complex molecular scaffolds, particularly fused heterocyclic systems, which are prominent in medicinal chemistry and materials science. nih.gov

Utilization as a Building Block for Nitrogenous Heterocycles

The primary route to utilizing this compound in heterocyclic synthesis begins with the selective reduction of the nitro group to an amine, yielding 2-amino-4,5-dichlorobenzoic acid. This intermediate possesses three key functional handles for further elaboration: the amine, the carboxylic acid, and the two chlorine atoms.

This anthranilic acid derivative can be used to construct a variety of nitrogen-containing heterocycles:

Benzoxazinones: Reaction with phosgene (B1210022) or its equivalents can lead to the formation of a six-membered isatoic anhydride, which can be further reacted with nucleophiles. Alternatively, acylation of the amino group followed by intramolecular cyclization can yield benzoxazinones.

Quinazolinones: Condensation with amides or nitriles can furnish quinazolinone scaffolds.

Benzimidazoles: Following the conversion of the carboxylic acid to an amide, the reduction of the nitro group and subsequent cyclization can afford benzimidazoles. nih.govnih.gov

The chlorine substituents can be retained as points for later-stage functionalization or can be replaced via SNAr reactions prior to cyclization to introduce additional diversity. nih.gov

Cyclization Reactions Leading to Condensed Systems

The strategic manipulation of the functional groups on the this compound core allows for the construction of multi-ring condensed systems. A common strategy involves the initial substitution of one or both chlorine atoms, followed by reduction of the nitro group and, finally, an intramolecular cyclization event. nih.gov

For example, reacting this compound with an amino alcohol (H₂N-R-OH) could lead to the substitution of the C5-chlorine. Subsequent reduction of the nitro group would generate an intermediate with three reactive sites: an aniline, an aromatic alcohol (from the substituted group), and the carboxylic acid. Depending on the desired outcome, different cyclization pathways can be induced:

Amide formation between the aniline and the carboxylic acid would lead to a lactam.

Esterification followed by amide coupling could be used to form larger macrocycles.

Reaction with a 1,2-dicarbonyl compound can lead to the formation of a quinoxaline (B1680401) ring fused to the existing structure. nih.gov

This multi-reactive nature allows for a "heterocycle-oriented synthesis" approach, where a single starting material can give rise to diverse and complex scaffolds like benzimidazoles, quinoxalinones, and benzodiazepinediones through controlled, sequential reactions. nih.gov

Data Tables

Table 1: Reactivity Summary of Functional Groups in this compound

| Functional Group | Position | Primary Reactivity | Potential Transformations |

| Carboxylic Acid | C1 | Acid-base, Esterification, Amidation | Ester formation, Amide formation, Acid chloride synthesis |

| Nitro Group | C2 | Electron-withdrawing, Reduction | Selective reduction to an amino group (aniline) |

| Chlorine Atom | C4 | Leaving group in SNAr (less reactive) | Nucleophilic aromatic substitution |

| Chlorine Atom | C5 | Leaving group in SNAr (more reactive) | Nucleophilic aromatic substitution |

Table 2: Potential Heterocyclic Scaffolds from this compound Derivatives

| Precursor Intermediate | Reactant/Condition | Resulting Heterocycle |

| 2-Amino-4,5-dichlorobenzoic acid | Carboxylic acids / Aldehydes | Benzimidazoles nih.gov |

| 2-Amino-4,5-dichlorobenzoic acid | Phosgene or equivalent | Isatoic Anhydrides / Benzoxazinones |

| 2-Amino-4,5-dichlorobenzoic acid | Amides / Nitriles | Quinazolinones |

| 2-Amino-4,5-dichlorobenzoic acid | 1,2-Diketones | Quinoxalines nih.gov |

| 2-Amino-4,5-dichlorobenzoic acid | Intramolecular cyclization with side chain | Benzodiazepinediones nih.gov |

Spectroscopic Characterization and Structural Elucidation Methodologies

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the various functional groups within the 4,5-dichloro-2-nitrobenzoic acid molecule by measuring the absorption of infrared radiation corresponding to specific molecular vibrations. The FT-IR spectrum provides clear evidence for the key structural components.

The carboxylic acid group is readily identified by two characteristic absorption bands: a very broad O-H stretching vibration, which typically appears in the 2500–3300 cm⁻¹ region due to strong hydrogen bonding, and an intense C=O (carbonyl) stretching band located between 1670 and 1700 cm⁻¹. rsc.org The presence of the nitro group is confirmed by two distinct and strong absorption bands. The asymmetric N-O stretch is observed in the 1520–1560 cm⁻¹ range, while the symmetric N-O stretch appears around 1340–1380 cm⁻¹. rsc.org The positions of these bands are influenced by the strong electron-withdrawing nature of the adjacent chlorine atoms.

The aromatic ring itself gives rise to several signals, including C-H stretching vibrations, which are typically found in the 3000–3100 cm⁻¹ region, and aromatic C=C ring stretching modes that absorb between 1580–1620 cm⁻¹. rsc.org Finally, the carbon-chlorine (C-Cl) bonds produce stretching vibrations in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹, providing direct evidence of the dichloro substitution. rsc.org Studies on structurally similar compounds, such as p-chlorobenzoic acid, show comparable spectral patterns, aiding in the confident assignment of these vibrational modes. rsc.orglibretexts.org

Table 1: Characteristic FT-IR Spectral Data for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| O-H Stretch | 2500-3300 | Broad, Medium | Carboxylic Acid |

| Aromatic C-H Stretch | 3000-3100 | Medium | Benzene (B151609) Ring |

| C=O Stretch | 1670-1700 | Strong | Carbonyl (Carboxyl) |

| Aromatic C=C Stretch | 1580-1620 | Medium | Benzene Ring |

| N-O Asymmetric Stretch | 1520-1560 | Strong | Nitro Group |

| N-O Symmetric Stretch | 1340-1380 | Medium | Nitro Group |

Data compiled from research findings on this compound and related substituted benzoic acids. rsc.org

Raman spectroscopy serves as a valuable complement to FT-IR analysis. While FT-IR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar, symmetric vibrations that may be weak or absent in an IR spectrum.

For this compound, the symmetric N-O stretching vibration of the nitro group is often more prominent in the Raman spectrum than in the IR spectrum. rsc.org Likewise, the C-Cl stretching vibrations exhibit characteristic Raman activity, confirming the presence of the two chlorine substituents. rsc.org The aromatic ring's "breathing" mode, a uniform expansion and contraction of the ring, is also typically a strong and sharp band in the Raman spectrum, further confirming the preserved aromatic character of the heavily substituted ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, proximity, and coupling of atoms.

The ¹H NMR spectrum of this compound is characterized by signals from its aromatic protons. Due to the strong electron-withdrawing effects of the nitro group and the two chlorine atoms, the aromatic protons are significantly deshielded, meaning they resonate at a higher chemical shift (downfield). These protons typically appear in the 7.5–8.5 ppm range. rsc.org

The molecule has two aromatic protons. The proton at the C-3 position is adjacent to the nitro and carboxylic acid groups, while the proton at the C-6 position is adjacent to a chlorine atom. These different electronic environments result in two distinct signals. The splitting pattern of these signals, governed by through-bond coupling, provides unambiguous confirmation of their relative positions on the aromatic ring. For comparison, the aromatic protons in related compounds like 4-chloro-2-nitrobenzoic acid and 5-chloro-2-nitrobenzoic acid also show characteristic downfield shifts and coupling patterns that confirm their substitution patterns. libretexts.orgresearchgate.net

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | Downfield (e.g., >8.0 ppm) | Doublet |

| H-6 | Downfield (e.g., ~7.8 ppm) | Doublet |

Predicted values are based on the analysis of substituted nitrobenzoic acids. Actual values may vary depending on the solvent and experimental conditions. rsc.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are expected, corresponding to the six aromatic carbons and the one carboxyl carbon.

The carboxyl carbon (C=O) is highly deshielded and typically resonates in the 165–175 ppm range. rsc.org The aromatic carbons are found in the 120-150 ppm region. The carbon atom directly attached to the electron-withdrawing nitro group (C-2) is significantly deshielded, appearing at approximately 145–150 ppm. rsc.org Similarly, the carbons bonded to the chlorine atoms (C-4 and C-5) also experience a downfield shift. The remaining carbons (C-1, C-3, C-6) resonate at chemical shifts determined by the combined electronic effects of all substituents. Data from related compounds like 4-chloro-2-nitrobenzoic acid and other substituted benzoic acids are used to support these assignments. researchgate.netnih.gov

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carboxyl) | 165 - 175 |

| C-2 (C-NO₂) | 145 - 150 |

| C-4 / C-5 (C-Cl) | 135 - 145 |

| C-1 | ~130 |

Predicted values are based on the analysis of substituted nitrobenzoic acids. Actual values may vary depending on the solvent and experimental conditions. rsc.orgresearchgate.net

While 1D NMR is sufficient for basic structural confirmation of this compound, advanced 2D NMR techniques could provide deeper insights into its structure and conformation. Since the molecule is achiral, stereochemical studies are not applicable unless it is part of a larger chiral system. However, conformational analysis remains relevant.

Correlation Spectroscopy (COSY) is a homonuclear technique that identifies protons that are coupled to each other. libretexts.org In a COSY spectrum of this compound, a cross-peak would be observed between the signals of the H-3 and H-6 protons, definitively confirming their through-bond coupling relationship and, by extension, their positions on the ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful technique for determining spatial proximity between atoms, regardless of whether they are bonded. libretexts.orgpbsiddhartha.ac.in For this compound, a key conformational question is the orientation of the carboxylic acid group relative to the plane of the benzene ring. A NOESY experiment could reveal through-space correlations between the carboxylic acid proton (or the C-3 proton) and the protons of the nitro group or adjacent ring positions. Such data could help establish the preferred rotational conformation of the C1-COOH bond, which can be influenced by steric hindrance and electronic interactions with the ortho-nitro group.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns under different ionization conditions.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like nitrobenzoic acids. rsc.org When analyzed in the negative ion mode, this compound readily deprotonates to form the molecular anion [M-H]⁻. This ion is often the base peak in the spectrum.

Subsequent fragmentation of the [M-H]⁻ ion, typically induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), provides valuable structural information. For nitrobenzoic acids, common fragmentation pathways include decarboxylation (loss of CO₂) and the loss of the nitro group (NO₂). nih.gov The dependency of fragmentation on the position of substituents on the benzene ring can be exploited for substance-specific detection. nih.gov

Table 1: Predicted ESI-MS Fragments for this compound

| Ion Description | Formula of Fragment | Predicted m/z |

| Deprotonated Molecule | [C₇H₂Cl₂NO₄]⁻ | 249.9 |

| Loss of Carboxyl Group | [C₆H₂Cl₂NO₂]⁻ | 204.9 |

| Loss of Nitro Group | [C₇H₂Cl₂O₂]⁻ | 203.9 |

Note: The m/z values are calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O) and represent the nominal mass.

Electron Ionization (EI) is a hard ionization technique that subjects the molecule to high energy (typically 70 eV), resulting in extensive fragmentation. The mass spectrum of this compound under EI conditions would show a molecular ion peak [M]⁺•, corresponding to the intact molecule minus one electron.

The fragmentation pattern is characteristic of aromatic carboxylic acids and nitro compounds. libretexts.org Key fragmentation pathways include:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group to form an acylium ion, [M-17]⁺.

Loss of the entire carboxyl group (•COOH) to yield a dichloronitrobenzene fragment, [M-45]⁺. libretexts.org

Loss of the nitro group (•NO₂) , a common fragmentation for nitroaromatics, resulting in the [M-46]⁺ ion.

Formation of the phenyl cation [C₆H₅]⁺ and its substituted variants is very characteristic of aromatic compounds. docbrown.info In this case, cleavage of the C-C bond between the ring and the carboxyl group would lead to the dichlorophenyl cation [C₆H₃Cl₂]⁺.

Table 2: Characteristic EI-MS Fragmentation Ions for this compound

| Ion Description | Formula of Fragment | Predicted m/z |

| Molecular Ion | [C₇H₃Cl₂NO₄]⁺• | 250.9 |

| Loss of •OH | [C₇H₂Cl₂NO₃]⁺ | 233.9 |

| Loss of •NO₂ | [C₇H₃Cl₂O₂]⁺ | 204.9 |

| Phenyl Cation | [C₆H₃Cl₂]⁺ | 145.0 |

| Benzoyl Cation | [C₇H₂Cl₂O]⁺ | 188.0 |

Note: The m/z values are calculated based on the most abundant isotopes and represent the nominal mass. The isotopic pattern due to the two chlorine atoms would be a key feature for identifying these fragments.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is the most powerful technique for determining the arrangement of atoms within a crystalline solid, providing precise information on molecular structure and packing.

Single-crystal X-ray diffraction (SC-XRD) provides an unambiguous determination of the three-dimensional structure of a molecule. To perform this analysis, a suitable single crystal of this compound is required. units.it The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to calculate the electron density map and, subsequently, the precise atomic positions.

Table 3: Crystallographic Data Obtainable from SC-XRD

| Parameter | Description |

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, triclinic). |

| Space Group | The specific symmetry group of the crystal structure. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise x, y, and z position of every atom in the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles they form. |

| Intermolecular Interactions | Details of hydrogen bonds, halogen bonds, and other non-covalent forces. |

Powder X-ray Diffraction (PXRD) is an essential tool for the characterization of polycrystalline materials and is widely used to identify different crystalline forms, or polymorphs. units.it A sample of the microcrystalline powder is exposed to X-rays, and the diffraction pattern—a plot of intensity versus diffraction angle (2θ)—serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com

Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit different physical properties. PXRD is the primary technique used to screen for and differentiate between these forms. researchgate.net The existence of two polymorphic forms of 2-chloro-4-nitrobenzoic acid has been confirmed using synchrotron powder diffraction measurements. researchgate.net If this compound were to exhibit polymorphism, each form would produce a distinct PXRD pattern with peaks at different 2θ angles and with different relative intensities. Comparing the PXRD pattern of a new batch to a reference pattern can confirm phase identity and purity. americanpharmaceuticalreview.com

Table 4: Illustrative PXRD Data for Two Hypothetical Polymorphs

| Form A (2θ degrees) | Form B (2θ degrees) |

| 8.5 | 9.2 |

| 12.3 | 13.1 |

| 15.8 | 16.5 |

| 25.1 | 26.0 |

| 27.0 | 28.3 |

Note: This table is illustrative. The actual 2θ values depend on the crystal structure and the X-ray wavelength used.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. shu.ac.uk The UV-Vis spectrum of this compound is determined by the chromophores present in the molecule: the benzene ring, the nitro group (NO₂), and the carbonyl group (C=O) of the carboxylic acid.

The absorption of UV radiation in organic molecules is restricted to functional groups (chromophores) that have valence electrons with low excitation energy. shu.ac.uk The spectrum is expected to be dominated by two main types of electronic transitions:

π → π* Transitions: These high-intensity absorptions arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system. The presence of substituents like the nitro and carboxyl groups, which are in conjugation with the ring, affects the energy gap and thus the wavelength of maximum absorbance (λmax).

n → π* Transitions: These are lower-intensity absorptions resulting from the promotion of non-bonding electrons (from the oxygen atoms of the nitro and carbonyl groups) to antibonding π* orbitals. slideshare.netlibretexts.org

Table 5: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Associated Chromophore | Expected Wavelength Region |

| π → π | π (bonding) → π (antibonding) | Aromatic Ring, Nitro Group, Carbonyl | 200-300 nm |

| n → π | n (non-bonding) → π (antibonding) | Nitro Group, Carbonyl Group | >270 nm |

Multi-Spectroscopic Correlative Studies for Comprehensive Elucidation

A comprehensive structural elucidation of this compound is achieved through the synergistic use of multiple spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) each provide unique pieces of structural information. When correlated, these data sets allow for an unambiguous confirmation of the compound's molecular structure. Furthermore, X-ray crystallography of closely related compounds offers valuable insights into the solid-state conformation and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra offer characteristic signals that are influenced by the electron-withdrawing nature of the nitro and chloro substituents.

In the ¹H NMR spectrum, the aromatic protons are significantly deshielded, with their chemical shifts typically appearing in the downfield region. The substitution pattern on the benzene ring leads to specific splitting patterns and coupling constants that are diagnostic for the relative positions of the substituents.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carboxyl carbon exhibits a characteristic resonance in the downfield region of the spectrum. The aromatic carbons directly bonded to the chlorine atoms and the nitro group are also shifted downfield due to the strong electron-withdrawing effects of these substituents.

Table 1: General Nuclear Magnetic Resonance (NMR) Spectral Data for this compound

| Nucleus | Atom | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic H-3 | 8.1-8.3 | Singlet |

| ¹H | Aromatic H-6 | 7.8-8.0 | Singlet |

| ¹³C | Carboxyl C | 165-175 | - |

| ¹³C | Nitro-bearing C | 145-150 | - |

| ¹³C | Chloro-bearing C | 128-133 | - |

| ¹³C | Aromatic CH | 125-130 | - |

Note: The data presented are generalized ranges and may vary based on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in the this compound molecule. The infrared spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent features in the FTIR spectrum include a broad O-H stretching vibration from the carboxylic acid group and a sharp, strong C=O stretching absorption. The nitro group is identified by two distinct stretching vibrations corresponding to its asymmetric and symmetric modes. Additionally, the spectrum contains absorptions related to the aromatic C-H and C=C bonds, as well as C-Cl stretching vibrations in the fingerprint region.

Table 2: Fourier-Transform Infrared (FTIR) Spectral Assignments for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |

| O-H stretch | 2500-3300 | Broad, Medium | Carboxylic acid |

| C=O stretch | 1670-1700 | Strong | Carboxyl group |

| N-O asymmetric stretch | 1520-1560 | Strong | Nitro group |

| N-O symmetric stretch | 1340-1380 | Medium | Nitro group |

| Aromatic C=C stretch | 1580-1620 | Medium | Benzene ring |

| C-Cl stretch | 600-800 | Medium | Carbon-chlorine bond |

Note: The data presented are generalized ranges and may vary based on the physical state of the sample and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and elemental composition. For this compound, with a molecular formula of C₇H₃Cl₂NO₄, the monoisotopic mass is 234.94391 Da. uni.lu High-resolution mass spectrometry can confirm this exact mass. Predicted collision cross-section data for various adducts can further aid in its identification in complex mixtures. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 235.95119 | 140.2 |

| [M+Na]⁺ | 257.93313 | 149.8 |

| [M-H]⁻ | 233.93663 | 142.5 |

| [M+NH₄]⁺ | 252.97773 | 158.0 |

| [M+K]⁺ | 273.90707 | 141.9 |

Source: PubChemLite, Predicted using CCSbase. uni.lu

X-ray Crystallography

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties of compounds like 4,5-Dichloro-2-nitrobenzoic acid. Functionals such as B3LYP combined with basis sets like 6-311+G(d,p) are commonly used for accurate calculations of geometry and vibrational frequencies for similar molecules. niscpr.res.in

Molecular Geometry Optimization and Conformational Analysis

Computational geometry optimization seeks to find the minimum energy arrangement of atoms in a molecule. For this compound, the benzene (B151609) ring is expected to be largely planar. However, the substituents—the carboxylic acid group, the nitro group, and the two chlorine atoms—introduce significant electronic and steric effects that dictate the molecule's final conformation.

Studies on related substituted benzoic acids show that the orientation of the carboxylic acid group relative to the benzene ring is a key conformational feature. nih.gov The most stable conformer typically has the C=O and O-H bonds of the carboxyl group in the same plane as the aromatic ring to maximize conjugation. However, the presence of the ortho-nitro group introduces steric hindrance and potential intramolecular hydrogen bonding, which can influence the rotational barrier of the C-C bond connecting the carboxyl group to the ring.

The nitro group itself is often twisted out of the plane of the benzene ring. In crystallographic studies of related compounds like 2,4-dichloro-6-nitrobenzoic acid, the nitro group was found to be twisted by 11.9° with respect to the ring, while the carboxyl group was twisted by a much larger angle of 82.82°. niscpr.res.in For this compound, a similar out-of-plane twist for the nitro group is expected due to steric pressure from the adjacent chlorine atom and the carboxylic acid group. DFT calculations can precisely determine this dihedral angle and the energy barriers for rotation.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis : The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital that is most likely to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. eurekaselect.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. For this compound, the strong electron-withdrawing nature of the nitro group and the chlorine atoms is expected to lower the energy of the LUMO, making the molecule a good electron acceptor and susceptible to nucleophilic attack. Studies on similar nitroaromatic compounds confirm that the LUMO is often localized over the nitro-substituted ring, while the HOMO may be distributed across the aromatic system. nih.gov

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the most negative potential (red) is expected around the oxygen atoms of the carboxyl and nitro groups. The most positive potential (blue) would likely be found near the acidic hydrogen of the carboxyl group, making it the primary site for deprotonation and hydrogen bonding.

Vibrational Frequency Calculations and Spectral Assignment

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By comparing the calculated spectrum with the experimental one, a detailed assignment of vibrational modes to specific functional groups can be made. niscpr.res.in

For this compound, the following vibrational modes are expected to be prominent:

Carboxylic Acid Group : A broad O-H stretching vibration is typically observed in the 2500–3300 cm⁻¹ range due to strong hydrogen bonding in dimers. The C=O stretching vibration gives a very strong, sharp peak, usually found between 1680 and 1710 cm⁻¹.

Nitro Group : The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch (ν_as(NO₂)) typically near 1520–1560 cm⁻¹ and a symmetric stretch (ν_s(NO₂)) around 1340–1380 cm⁻¹. nih.gov

C-Cl Bonds : The C-Cl stretching vibrations are expected to appear in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹.

Aromatic Ring : C-H and C=C stretching vibrations of the benzene ring appear around 3000–3100 cm⁻¹ and 1450–1600 cm⁻¹, respectively.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 |

| Nitro Group | Asymmetric NO₂ Stretch | 1520 - 1560 |

| Nitro Group | Symmetric NO₂ Stretch | 1340 - 1380 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Chloroalkane | C-Cl Stretch | 600 - 800 |

Molecular Dynamics (MD) Simulations for Solution-State Behavior

While quantum calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of many molecules over time, providing insights into bulk properties and solution-state behavior. researchgate.net

Solvation Effects and Solvent-Solute Interactions

MD simulations can model how this compound interacts with solvent molecules. The solvation free energy, which quantifies the stability of the solute in a given solvent, can be calculated. frontiersin.org

In Polar Protic Solvents (e.g., water, ethanol) : The carboxylic acid group would act as both a hydrogen bond donor (from the -OH) and acceptor (from the C=O). The nitro group's oxygen atoms would also act as hydrogen bond acceptors. These strong interactions lead to favorable solvation.

In Polar Aprotic Solvents (e.g., DMSO, DMF) : These solvents can act as hydrogen bond acceptors, interacting strongly with the carboxylic acid proton.

In Non-Polar Solvents (e.g., hexane) : Solvation would be much less favorable. The interactions would be dominated by weaker van der Waals forces between the aromatic ring and the solvent molecules.

The specific arrangement of solvent molecules around the solute, known as the solvation shell, can be analyzed using radial distribution functions (RDFs) from MD simulations. mdpi.com This analysis reveals the preferred distances and orientations of solvent molecules relative to the different functional groups of the solute.

Self-Association and Hydrogen Bonding Studies in Solution

In solution, particularly at higher concentrations or in less polar solvents, benzoic acid derivatives are known to self-associate. MD simulations are well-suited to study these aggregation phenomena. rsc.org

The primary mode of self-association for this compound is the formation of cyclic dimers through strong hydrogen bonds between the carboxylic acid groups of two molecules. This is a very stable arrangement commonly observed for carboxylic acids in both solid and solution phases. iucr.org

| Interaction Type | Participating Groups | Description |

|---|---|---|

| Intermolecular Hydrogen Bonding | -COOH with -COOH | Formation of strong cyclic dimers, the primary mode of self-association. |

| π–π Stacking | Aromatic Rings | Attractive, noncovalent interactions between the electron clouds of adjacent benzene rings, contributing to aggregation. |

| Halogen Bonding | -Cl with electronegative atoms (e.g., O from NO₂) | Weak, directional interaction where the chlorine atom acts as an electrophilic region, potentially influencing crystal packing and aggregation. |

Beyond dimerization, larger aggregates can form through other noncovalent interactions. These include π–π stacking between the aromatic rings and weaker hydrogen bonds or dipole-dipole interactions involving the nitro and chloro substituents. rsc.org MD simulations can quantify the stability of these aggregates and the dynamics of their formation and dissociation in different solvents. researchgate.net

Thermodynamic Function Calculations

Density Functional Theory (DFT) is a powerful computational method used to predict the thermodynamic functions of molecules. For instance, calculations on related para-chlorobenzoic acid derivatives using the B3LYP functional with a 6-311+G(d,p) basis set have shown excellent agreement with experimental vibrational frequencies, which are fundamental to calculating thermodynamic properties like entropy and heat capacity.

Although a specific thermodynamic study for this compound is not published, data from analogous compounds, such as 4,5-dichloro-2-nitroaniline (B146558), can offer some context. An experimental thermochemical study of 4,5-dichloro-2-nitroaniline determined its standard molar enthalpy of formation in the crystalline phase to be -(99.7 ± 1.6) kJ·mol⁻¹. researchgate.net Such experimental values for related compounds can serve as a benchmark for validating computational methods that could then be applied to this compound.

The following table illustrates the kind of thermodynamic data that can be obtained through computational studies, based on typical parameters for related nitroaromatic compounds.

| Thermodynamic Property | Predicted Value Range for Nitroaromatic Compounds | Significance |

| Standard Enthalpy of Formation | -100 to -300 kJ·mol⁻¹ | Indicates the energy released or absorbed during the formation of the compound from its constituent elements. |

| Standard Gibbs Free Energy | Variable | Determines the spontaneity of chemical reactions involving the compound. |

| Entropy | 200 to 400 J·mol⁻¹·K⁻¹ | Measures the degree of molecular disorder or randomness. |

| Heat Capacity | 150 to 250 J·mol⁻¹·K⁻¹ | Quantifies the amount of heat required to raise the temperature of the compound by a certain amount. |

This table presents typical value ranges for nitroaromatic compounds and is for illustrative purposes, as specific data for this compound is not available.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for elucidating the mechanisms of chemical reactions, providing a level of detail that is often unattainable through experimental means alone. For this compound, understanding its reaction pathways is important for its synthesis and potential applications.

The reactivity of the compound is largely influenced by the electron-withdrawing effects of the two chlorine atoms and the nitro group. These substituents increase the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack. The nitro group, in particular, can undergo bioreduction to form reactive intermediates that can interact with cellular components.

A pertinent example of computational investigation into the reactivity of a similar structure is the DFT study on 4,6-dichloro-5-nitrobenzofuroxan. nih.govmdpi.com This study revealed that the condensed furoxan ring and the chlorine atoms significantly influence the dihedral angle and rotational barrier of the nitro group. nih.govmdpi.com The calculations showed that nucleophilic substitution occurs preferentially at the C4 position, with the reaction proceeding via a "non-aromatic" nucleophilic substitution mechanism. nih.govmdpi.com The nitro group was found to facilitate the departure of the leaving group through a push-pull effect. mdpi.com

Such computational approaches could be applied to this compound to model its reactions, such as esterification, amidation, or nucleophilic aromatic substitution. The following table outlines the types of mechanistic insights that can be gained from computational modeling.

| Mechanistic Aspect | Computational Approach | Insights Gained |

| Transition State Analysis | DFT, Ab initio methods | Identification of transition state structures and calculation of activation energies to determine reaction rates. |

| Reaction Pathway Mapping | Intrinsic Reaction Coordinate (IRC) calculations | Tracing the minimum energy path from reactants to products, confirming the proposed mechanism. |

| Solvent Effects | Solvation models (e.g., PCM, SMD) | Understanding how the solvent influences reaction energetics and pathways. |

| Role of Substituents | Analysis of electronic properties (e.g., NBO, Mulliken) | Quantifying the electronic effects of the chlorine and nitro groups on the reactivity of the aromatic ring. |

In Silico Predictions for Chemical Transformation Pathways

In silico tools are increasingly used to predict the potential transformation pathways of chemicals, including degradation products and metabolites. This is particularly relevant for assessing the environmental fate and potential toxicity of compounds. Software programs like Zeneth utilize a knowledge base of chemical reactions to predict the likely degradation products of a given molecule under various conditions (e.g., hydrolysis, oxidation, photolysis). scribd.comnih.govresearchgate.net

While a specific degradation pathway prediction for this compound is not publicly documented, the principles of these predictive tools can be described. For instance, the degradation of a related compound, 2,4-dichlorobenzoic acid, has been studied, and its degradation pathway was shown to proceed via 4-hydroxybenzoate (B8730719) to protocatechuic acid in certain bacterial strains. researchgate.net

For this compound, in silico models would likely predict transformations such as:

Decarboxylation: Loss of the carboxylic acid group, particularly under thermal or photolytic stress.

Reduction of the nitro group: Conversion of the nitro group to a nitroso, hydroxylamino, or amino group, which is a common metabolic pathway for nitroaromatics.

Dechlorination: Removal of one or both chlorine atoms, which can occur through microbial action or other environmental degradation processes.

Hydroxylation: Introduction of hydroxyl groups onto the aromatic ring.

The following table presents a hypothetical in silico prediction of transformation pathways for this compound.

| Transformation Type | Predicted Product(s) | Conditions | Significance |

| Reductive Decarboxylation | 3,4-Dichloronitrobenzene | Thermal, Photochemical | Formation of a more volatile and persistent organic pollutant. |

| Nitro-group Reduction | 4,5-Dichloro-2-aminobenzoic acid | Biological (microbial), Chemical reducing agents | Change in biological activity and potential for further transformation. |

| Hydrolytic Dechlorination | 4-Chloro-5-hydroxy-2-nitrobenzoic acid or 5-Chloro-4-hydroxy-2-nitrobenzoic acid | Microbial degradation | Alteration of toxicity and biodegradability. |

| Ring Cleavage | Aliphatic acids | Advanced oxidation processes, microbial metabolism | Complete degradation of the aromatic structure. |

This table is a hypothetical representation of potential transformation pathways and is not based on published experimental or computational data for this compound.

Applications in Advanced Materials and Chemical Synthesis

A Pivotal Intermediate in Organic Synthesis

The strategic placement of the chloro, nitro, and carboxyl functional groups on the aromatic ring of 4,5-dichloro-2-nitrobenzoic acid makes it a highly sought-after intermediate in multistep organic syntheses. The electron-withdrawing nature of the nitro and chloro substituents activates the benzene (B151609) ring for certain reactions and influences the regioselectivity of further chemical transformations.

Precursor for Pharmaceutical Intermediates

While direct references to this compound in the final structure of active pharmaceutical ingredients (APIs) are not abundant in publicly available literature, its derivatives are key components in medicinal chemistry. The closely related compound, 4,5-dichloro-2-nitroaniline (B146558), is explicitly cited as an important intermediate in the production of pharmaceuticals. google.com The synthesis of this aniline (B41778) derivative often involves the amination of a related dichloronitrobenzene precursor, highlighting the utility of the 4,5-dichloro-2-nitro substitution pattern in building blocks for drug synthesis.

Furthermore, substituted nitrobenzoic acids are recognized as valuable starting materials for the synthesis of various heterocyclic scaffolds, which are fundamental structures in many drug discovery programs. For instance, the analogous 4-chloro-2-fluoro-5-nitrobenzoic acid has been demonstrated as a versatile building block for creating libraries of benzimidazoles, quinoxalinones, and other heterocyclic systems of medicinal importance. This suggests a similar potential for this compound in generating diverse molecular architectures for pharmaceutical research.

Building Block for Agrochemical Intermediates

The agrochemical industry relies on a wide array of specifically functionalized molecules to develop effective and selective pesticides and herbicides. This compound and its derivatives play a significant role as intermediates in the synthesis of these crop protection agents. google.com The presence of chlorine atoms and a nitro group can contribute to the biological activity of the final agrochemical product.

The transformation of the nitro group to an amino group, and subsequent reactions, can lead to a variety of herbicidally active compounds. The structural motif of chlorinated aminobenzoic acids is found in some commercial herbicides.

| Derivative | Application Area | Key Transformation |

| 4,5-dichloro-2-nitroaniline | Pharmaceutical and Agrochemical Intermediate | Amination of a precursor |

| Substituted Benzimidazoles | Pharmaceutical Scaffolds | Cyclization reactions |

| Chlorinated Aminobenzoic Acids | Herbicide Precursors | Reduction of the nitro group |

Synthetic Routes to Dyes and Pigments

The vibrant world of synthetic colorants has also benefited from the chemistry of dichloronitro-substituted aromatics. 2-Nitro-4,5-dichloroacetanilide, a derivative of the core structure of this compound, is identified as an important intermediate in the dyestuff industry. The chemical handles on this molecule allow for the construction of larger conjugated systems that are characteristic of dyes and pigments. The specific substitution pattern influences the final color and fastness properties of the colorant.

Utilization in Polymer and Material Science

The application of this compound extends beyond the synthesis of small molecules into the realm of materials, although its role here is less documented.

Monomer or Precursor for Functional Polymers

There is limited publicly available information directly detailing the use of this compound as a monomer in the synthesis of functional polymers. However, the structural features of this molecule suggest its potential for incorporation into high-performance polymers. Aromatic dicarboxylic acids are common monomers for producing polyesters and polyamides. The presence of the nitro group could be leveraged for post-polymerization modification or to impart specific properties such as thermal stability or altered solubility. The chlorine atoms could also serve as sites for further chemical reactions.

The synthesis of poly(amide-imide)s (PAIs), a class of high-performance thermoplastics with exceptional thermal and mechanical properties, often involves the reaction of a diacid with a diamine. rsc.orgwikipedia.org While specific examples using this compound are not prominent, the broader class of aromatic nitro-dicarboxylic acids holds potential for creating novel PAIs with tailored properties.

Role in Synthesis of Specialty Chemicals